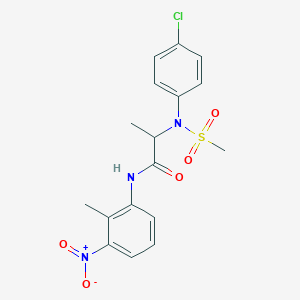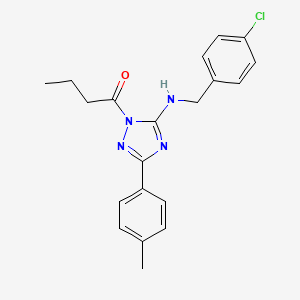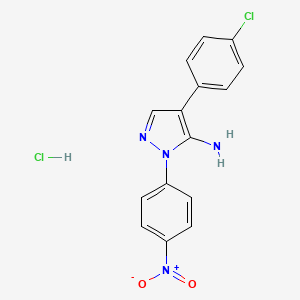![molecular formula C19H22N2O3S2 B4197690 2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4197690.png)
2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Overview
Description
2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a synthetic compound that was first synthesized in the 1970s as a potential drug candidate for the treatment of Parkinson's disease. However, it was later discovered that MPTP is highly toxic and can cause irreversible damage to the brain. Despite its toxicity, MPTP has continued to be used in scientific research due to its unique properties.
Mechanism of Action
2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide acts by selectively destroying dopaminergic neurons in the brain. The compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is highly toxic to dopaminergic neurons. MPP+ enters the dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. The compound is highly toxic to dopaminergic neurons, leading to the selective destruction of these cells in the brain. This results in a decrease in dopamine levels in the brain, which is the main cause of Parkinson's disease. This compound has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the development of other neurological disorders.
Advantages and Limitations for Lab Experiments
2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it selectively destroys dopaminergic neurons, which allows researchers to study the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and can be used in a variety of experimental settings. However, this compound is highly toxic and can cause irreversible damage to the brain. This makes it difficult to use in human studies and limits its usefulness in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One of the main areas of research is in the development of new treatments for Parkinson's disease. Researchers are exploring the use of this compound analogs that are less toxic and more selective in their destruction of dopaminergic neurons. Another area of research is in the study of other neurological disorders that are related to oxidative stress and inflammation, such as Alzheimer's disease and Huntington's disease. Finally, researchers are exploring the use of this compound in the study of drug addiction and other behavioral disorders.
Scientific Research Applications
2-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of Parkinson's disease. This compound is known to cause Parkinson's-like symptoms in animals by selectively destroying dopaminergic neurons in the brain. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments for the disease.
properties
IUPAC Name |
2-methylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)26(23,24)21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJFRMXJHZJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-furyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4197622.png)
![N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4197629.png)
![4-(4-ethyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197634.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4197642.png)


![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4197676.png)
![6-bromo-8,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197683.png)

![methyl 2-({2-methyl-3-[(3-methylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B4197698.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4197705.png)

amino]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B4197718.png)